(S)-2-Propanethioamidopropanoic acid

Description

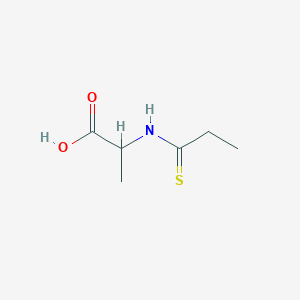

(S)-2-Propanethioamidopropanoic acid is a chiral organic compound characterized by a propanoic acid backbone substituted with a propanethioamide group at the second carbon. The thioamide group (–C(S)NH2) replaces the oxygen atom in a typical amide with sulfur, enhancing stability against enzymatic hydrolysis and altering electronic properties. The (S)-enantiomer configuration is critical for stereospecific interactions in biological systems, though direct pharmacological data for this compound remain sparse.

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

2-(propanethioylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-4(2)6(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) |

InChI Key |

WGZASLDDSBVRPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Propanethioamidopropanoic acid typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method is the reaction of (S)-2-bromopropanoic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired thioamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Propanethioamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioamide group can be reduced to form corresponding amines.

Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

(S)-2-Propanethioamidopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Propanethioamidopropanoic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Features

The table below compares (S)-2-Propanethioamidopropanoic acid with structurally related compounds identified in the evidence:

Functional Group Analysis

- Thioamide vs.

- Stereochemistry : The (S)-configuration in the target compound may influence binding affinity to biological targets, akin to enantioselective activity observed in drugs like Alacepril .

- Bulkier Substituents: Compounds with dihydroisoquinoline or phenyl groups (e.g., ) exhibit higher molecular weights and reduced solubility, contrasting with the simpler structure of the target compound .

Pharmacokinetic and Physicochemical Properties

While direct data for this compound are unavailable, comparisons with analogs suggest:

- Solubility : The absence of bulky aromatic groups (unlike Alacepril) may improve aqueous solubility, favoring bioavailability.

- Stability : Thioamide groups resist hydrolysis, as seen in sulfur-containing ACE inhibitors, which retain activity in vivo longer than their oxygen counterparts .

- Lipophilicity : The target compound’s lower molecular weight and lack of phenyl groups (cf. Alacepril) likely reduce lipophilicity, impacting membrane permeability.

Limitations and Gaps in Data

No peer-reviewed studies directly addressing this compound were identified in the provided evidence. Current comparisons rely on extrapolation from structural analogs, necessitating experimental validation of properties like solubility, toxicity, and biological activity.

Biological Activity

(S)-2-Propanethioamidopropanoic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a thiol group that is essential for its interaction with biological targets. Its chemical formula is C₅H₉NOS, indicating the presence of sulfur, which is critical for various biochemical processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This compound has been particularly effective against prostate and breast cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC-3) | 15 |

| Breast Cancer (MCF-7) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The thiol group interacts with membrane proteins, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cell Cycle Arrest : Modulation of key regulatory proteins such as cyclins and CDKs, resulting in halted proliferation of cancer cells.

Case Studies

Several case studies have investigated the effects of this compound in vivo and in vitro:

-

Study on Prostate Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. Histopathological analysis revealed increased apoptosis markers and decreased proliferation indices.

Figure 1: Tumor Size Reduction in Xenograft Models

Tumor Size Reduction -

In Vivo Toxicity Assessment : A toxicity study conducted on zebrafish indicated that doses up to 2000 mg/kg did not result in significant organ damage or mortality, suggesting a favorable safety profile for further development.

Table 3: Histopathological Changes in Zebrafish Organs

Organ Observed Changes Liver Mild cytoplasmic vacuolization Intestine Vascular dilation Kidneys Mild tubular degeneration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.